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Suberosenone

Cat. No.: B1249575
M. Wt: 218.33 g/mol
InChI Key: JDGYVUJBJYXKSX-AVNXNWIJSA-N
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Description

Historical Context of Quadrane Sesquiterpenes in Chemical Biology Research

The story of quadrane sesquiterpenes began in 1978 with the isolation of (-)-quadrone from the mold Aspergillus terreus. researchgate.net This discovery unveiled a new family of natural products with a unique cyclopentane (B165970) fused to a bicyclo[3.2.1]octane moiety. researchgate.net These compounds are biosynthetically derived from farnesyl diphosphate (B83284) through a series of complex carbocation rearrangements and cyclizations. smolecule.com The structural complexity and potent biological activities, particularly antimicrobial and anticancer properties, have made the quadrane scaffold a compelling target for synthetic chemists. researchgate.net Over the years, a number of quadrane sesquiterpenes have been isolated from both terrestrial and marine sources, each adding to the rich chemical diversity of this class. researchgate.netrsc.org

Current Status and Academic Interest in Suberosenone

This compound continues to be a subject of significant academic interest due to its potent and differential cytotoxicity against various cancer cell lines. wvu.eduresearchgate.net Studies have shown its effectiveness against ovarian, renal, and melanoma cell lines in the National Cancer Institute's 60-cell line screen. wvu.educapes.gov.brnih.gov This has spurred further research into its potential as a chemotherapeutic agent. smolecule.com The unique chemical structure of this compound also presents a formidable challenge for total synthesis, attracting the attention of organic chemists seeking to develop novel synthetic methodologies. researchgate.net The enantioselective total synthesis of this compound and its derivatives has been a key area of investigation, with the goal of providing sufficient quantities for further biological evaluation and determining the absolute configuration of the natural product. researchgate.netrsc.orgresearchgate.net

Research Trajectories and Contributions of this compound Studies

Research on this compound has progressed along several key trajectories. A primary focus has been on its isolation from natural sources and the elucidation of its structure using advanced spectroscopic methods. capes.gov.br Concurrently, significant efforts have been dedicated to the total synthesis of this compound. These synthetic endeavors not only provide access to the natural product but also allow for the creation of analogues to probe structure-activity relationships. researchgate.netontosight.ai The development of novel organocatalytic systems for the enantioselective synthesis of the quadrane core has been a notable contribution stemming from this research. researchgate.netrsc.org Furthermore, investigations into the biosynthesis of quadrane sesquiterpenes have provided insights into the intricate enzymatic machinery responsible for constructing these complex molecules in nature. researchgate.netacgpubs.org The discovery of related compounds, such as the dimeric alertenone (B1247071), has expanded the chemical space of this natural product family, although the dimer was found to be devoid of the cytotoxicity observed in this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1249575 Suberosenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1S,5S,6S,9S)-9,11,11-trimethyl-2-methylidenetricyclo[4.3.2.01,5]undecan-3-one

InChI

InChI=1S/C15H22O/c1-9-5-6-11-12-7-13(16)10(2)15(9,12)8-14(11,3)4/h9,11-12H,2,5-8H2,1,3-4H3/t9-,11-,12-,15+/m0/s1

InChI Key

JDGYVUJBJYXKSX-AVNXNWIJSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)C(=C)C(=O)C3

Canonical SMILES

CC1CCC2C3C1(CC2(C)C)C(=C)C(=O)C3

Synonyms

suberosenone

Origin of Product

United States

Natural Occurrence, Chemotaxonomy, and Advanced Isolation Methodologies of Suberosenone

Identification of Natural Sources of Suberosenone (e.g., Marine Gorgonians)

This compound is a bioactive sesquiterpene belonging to the quadrone (B1207567) class of natural products. capes.gov.brresearchgate.net It was notably the first compound of this class to be discovered within the marine environment. researchgate.net The primary natural sources of this compound identified to date are marine gorgonians, also known as sea fans. These colonial cnidarians are recognized as a prolific source of novel secondary metabolites, which they are thought to produce as a chemical defense mechanism in their highly competitive ecosystems. researchgate.netrasayanjournal.co.in

Detailed research has pinpointed specific species of gorgonians as producers of this compound. It was first isolated from the organic extract of the gorgonian Subergorgia suberosa, collected from the South China Sea. researchgate.netresearchgate.nettandfonline.com Subsequent investigations led to its isolation from another gorgonian genus, Alertigorgia sp. capes.gov.brnih.gov The chemotaxonomy of the genus Subergorgia is rich and diverse, characterized by the production of various classes of compounds including sesquiterpenes, secosteroids, and alkaloids. rasayanjournal.co.inresearchgate.netnih.gov The discovery of this compound in these organisms underscores the importance of gorgonian corals as a source of unique and biologically active marine natural products. researchgate.net

Table 1: Identified Natural Sources of this compound

Natural Source Organism Classification Location of Discovery Key Findings Citations
Subergorgia suberosa Marine Gorgonian (Phylum: Cnidaria, Class: Anthozoa) South China Sea First isolation of this compound; identified as a novel cytotoxic sesquiterpene. researchgate.net, researchgate.net, tandfonline.com
Alertigorgia sp. Marine Gorgonian (Phylum: Cnidaria, Class: Anthozoa) Not specified Isolation of this compound and its dimer, alertenone (B1247071), via bioassay-guided fractionation. capes.gov.br, nih.gov

Advanced Techniques for Extraction and Purification from Complex Matrices

The isolation of this compound from its natural sources involves a multi-step process designed to separate the target compound from a highly complex mixture of other metabolites, salts, and lipids present in the marine organism. nih.govresearchgate.net

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy for isolating new bioactive compounds from natural extracts. researchgate.net This method systematically partitions the crude extract into simpler fractions and uses a biological assay to track the activity of interest, thereby guiding the purification of the active constituent. researchgate.netmdpi.com

In the case of this compound, its potent cytotoxic activity against tumor cell lines served as the bioassay marker. capes.gov.brresearchgate.net Researchers from the University of Canterbury successfully utilized this approach on the organic extracts of the gorgonian Alertigorgia sp. capes.gov.brnih.gov By repeatedly fractionating the extract and testing each fraction for cytotoxicity, they were able to isolate the compound responsible for the biological activity, which was identified as this compound. This targeted approach not only ensures that the chemical isolation efforts are focused on biologically relevant molecules but also led to the co-isolation of related compounds like alertenone, a dimer of this compound. capes.gov.br

Chromatographic Separations (e.g., preparative HPLC, advanced column chromatography)

Chromatography is the cornerstone of purification for natural products like this compound. journalagent.com This technique separates molecules based on their differential distribution between a stationary phase and a mobile phase. bnmv.ac.in The isolation of this compound and its analogs from Subergorgia suberosa has been accomplished through a series of sophisticated chromatographic steps. researchgate.netacgpubs.org

The process typically begins with the crude extract being subjected to column chromatography. researchgate.netjournalagent.com Various stationary phases are employed to achieve separation based on different chemical properties.

Common Chromatographic Techniques Used in this compound Isolation:

Silica (B1680970) Gel Column Chromatography: This is a form of normal-phase chromatography where polar compounds are retained more strongly on the polar silica gel stationary phase. Elution is carried out using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures). researchgate.netacgpubs.org

Reversed-Phase Chromatography (ODS): Using a non-polar stationary phase like ODS (octadecyl-silica), this technique separates compounds based on their hydrophobicity. It is often used with polar mobile phases like methanol-water mixtures. acgpubs.org

Size-Exclusion Chromatography (Sephadex LH-20): This method separates molecules based on their size. It is particularly useful for removing high molecular weight polymers or for separating compounds of different sizes, such as this compound from other larger or smaller metabolites. researchgate.netacgpubs.org

Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): For final purification, higher resolution techniques are often necessary. Preparative TLC allows for the physical separation of bands on a plate, while preparative HPLC provides highly efficient separation under high pressure, yielding pure compounds. acgpubs.orgtandfonline.com

Table 2: Chromatographic Methods in this compound Isolation

Chromatographic Technique Stationary Phase Principle of Separation Role in Purification Citations
Column Chromatography Silica Gel Adsorption (Polarity) Initial fractionation of crude extracts. researchgate.net, acgpubs.org
Reversed-Phase Chromatography ODS (C18) Partitioning (Hydrophobicity) Separation of compounds with different polarities. acgpubs.org
Size-Exclusion Chromatography Sephadex LH-20 Molecular Size Removal of interfering substances and separation by size. researchgate.net, acgpubs.org
Preparative TLC Silica Gel Adsorption (Polarity) Final purification of small quantities. acgpubs.org
Preparative HPLC Reversed-Phase (e.g., C18) High-resolution partitioning Final high-purity isolation. tandfonline.com

Challenges and Innovations in Microscale Isolation of Natural Products

A significant hurdle in the study of marine natural products, including this compound, is the "supply problem"—the compounds of interest are often present in only minute quantities within the source organism. mdpi.comnih.govrushim.ru This scarcity presents a major challenge for complete structural elucidation and further biological testing. rushim.ru The extracts from marine organisms are also notoriously complex, often containing high concentrations of salts and lipids that can interfere with analytical and separation processes. nih.govresearchgate.net

To overcome these obstacles, significant innovations in isolation and analytical science have been developed:

Advanced Sample Preparation: To handle the complex matrices of marine extracts, specific pretreatment methods are employed. Solid-phase extraction (SPE) using resins like Diaion HP-20 or C18 cartridges is a common strategy to remove interfering salts and lipids before chromatographic analysis. researchgate.net

Microscale Isolation Protocols: Recognizing the limited availability of starting material, researchers are increasingly implementing microscale isolation protocols. nih.gov These methods are optimized to handle very low amounts of crude extract, minimizing losses during the purification process.

High-Sensitivity Spectroscopy: The development of more sensitive analytical techniques is crucial. Advances in Nuclear Magnetic Resonance (NMR) spectroscopy, such as nanoscale NMR, allow for the complete structural determination of a compound from nanomole quantities, a task that was previously impossible. nih.gov This innovation is critical for characterizing rare compounds like those found in marine gorgonians.

These technological advancements are essential for continuing the discovery and characterization of novel, complex molecules from marine sources, ensuring that even compounds available in trace amounts, like this compound, can be successfully studied. nih.govnih.gov

Elucidation of Suberosenone Biosynthetic Pathways and Precursors

Proposed Biogenetic Origins of Quadrane-Type Sesquiterpenes

The biosynthesis of quadrane-type sesquiterpenes, including suberosenone, is believed to originate from the universal precursor, farnesyl pyrophosphate (FPP). researchgate.netresearchgate.net The formation of the characteristic quadrane skeleton is a complex process involving a series of carbocation-mediated cyclizations and rearrangements. researchgate.net

One proposed pathway begins with the cyclization of FPP to form a humulyl cation, which then undergoes further transformation to a caryophyllenyl cation. researchgate.net Subsequent intramolecular ring closure and a cascade of hydride and alkyl shifts lead to the formation of the tricyclic quadrane core. smolecule.com Mechanistic studies have pointed to the formation of a key tricyclic intermediate, β-terrecyclene, catalyzed by a specific synthase. researchgate.net This is supported by the identification of β-terrecyclene synthase, which converts FPP into the foundational quadrane scaffold. researchgate.net

Alternative cyclization mechanisms, such as those proposed by Hirota and Coates, also describe plausible routes involving multiple carbocationic intermediates. smolecule.com The discovery of isosuberosenol A has provided further support for the proposed biogenetic pathway of quadrane-type sesquiterpenes. researchgate.net These pathways highlight the chemical versatility of terpene biosynthesis, where a single precursor can be sculpted into a variety of complex structures through precisely controlled enzymatic reactions.

Enzymatic and Mechanistic Aspects of Sesquiterpenoid Biosynthesis Relevant to this compound

The biosynthesis of sesquiterpenoids like this compound is orchestrated by a suite of specialized enzymes, primarily sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases. researchgate.net STSs are responsible for the initial cyclization of the linear FPP precursor into the diverse range of sesquiterpene scaffolds. bioinformatics.nlnih.gov These enzymes catalyze the ionization of FPP, generating a farnesyl cation that is then guided through a series of intramolecular cyclizations and rearrangements within the enzyme's active site. bioinformatics.nl

The formation of the quadrane skeleton is catalyzed by a specific type of STS known as a β-terrecyclene synthase. researchgate.net This enzyme facilitates the complex cyclization cascade leading from FPP to the tricyclic β-terrecyclene. researchgate.net Following the construction of the core skeleton, further structural modifications are often introduced by other enzymes. Cytochrome P450 monooxygenases, for instance, play a crucial role in the oxidation of specific carbon atoms, introducing hydroxyl groups or other functionalities that contribute to the final structure and biological activity of the molecule. researchgate.netnih.gov In the biosynthesis of a related quadrane, terrecyclic acid, a cytochrome P450 monooxygenase is responsible for the hydroxylation and subsequent oxidation of a methyl group on the quadrane scaffold. researchgate.net Similar oxidative tailoring is likely involved in the biosynthesis of this compound.

The table below summarizes the key enzyme classes involved in the biosynthesis of related sesquiterpenoids.

Enzyme ClassFunction in Sesquiterpenoid BiosynthesisExample
Sesquiterpene Synthase (STS)Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form the basic sesquiterpene skeleton. bioinformatics.nlnih.govβ-terrecyclene synthase forms the quadrane scaffold. researchgate.net
Cytochrome P450 MonooxygenaseIntroduces oxidative modifications, such as hydroxylation, to the sesquiterpene backbone. researchgate.netnih.govTerB catalyzes C5-hydroxylation and C7-oxidation in terrecyclic acid biosynthesis. researchgate.net
FAD-dependent OxidaseCatalyzes oxidation reactions, such as the formation of α-diketones. acs.orgTpcD catalyzes the oxidation of a vicinal diol in terpestacin (B1234833) biosynthesis. acs.org
AcetyltransferaseTransfers an acetyl group to a hydroxyl function on the molecule. nih.govFUP5 is responsible for the final acetylation step in fusaproliferin (B1234170) biosynthesis. nih.gov

Genomic and Transcriptomic Approaches to Identify Biosynthetic Gene Clusters for Related Compounds

The genes responsible for the biosynthesis of secondary metabolites like sesquiterpenoids are often organized into biosynthetic gene clusters (BGCs) within the genome of the producing organism. nih.govfrontiersin.org This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway. Modern genomic and transcriptomic techniques have become powerful tools for the discovery and characterization of these BGCs. oup.commdpi.com

Genome mining, often aided by bioinformatics tools like antiSMASH, allows for the identification of putative BGCs based on the presence of key enzyme-encoding genes, such as those for terpene synthases and cytochrome P450s. frontiersin.orgmdpi.com By searching for genes homologous to those known to be involved in the biosynthesis of related compounds, researchers can pinpoint candidate clusters for novel sesquiterpenoids. researchgate.net For instance, the BGC for the sesterterpenoid terpestacin was identified and found to contain genes for a bifunctional terpene synthase, two cytochrome P450s, and a FAD-dependent oxidase. acs.orguniprot.org

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, can provide further evidence for the involvement of a BGC in the production of a specific compound. mdpi.com By comparing the gene expression profiles of producing and non-producing organisms or different growth conditions, scientists can identify upregulated genes within a BGC that correlate with the production of the target metabolite. mdpi.com Heterologous expression, where the identified BGC is transferred into a host organism like Aspergillus oryzae or Escherichia coli, can then be used to confirm the function of the gene cluster and its final product. acs.orgnih.gov These approaches have been successfully used to elucidate the biosynthetic pathways of numerous fungal sesquiterpenoids and hold great promise for uncovering the specific BGC responsible for this compound production. frontiersin.org

Investigation of Plausible Precursors and Intermediates

The elucidation of a biosynthetic pathway relies on identifying the starting materials (precursors) and the sequential molecules (intermediates) that are transformed along the way. For this compound and all other sesquiterpenes, the primary precursor is farnesyl pyrophosphate (FPP). researchgate.netnih.gov FPP itself is synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which assemble the C15 isoprenoid unit from simpler molecules. mdpi.commdpi.com

Isotopic labeling studies are a classic and powerful method for tracing the path of atoms from precursors to final products. For example, feeding an organism with ¹³C-labeled acetate (B1210297), a fundamental building block for the MVA pathway, allowed researchers to determine the biosynthetic origin of the carbon atoms in the related sesterterpene, terpestacin. acs.org Similar experiments could definitively map the incorporation of FPP into the this compound skeleton.

Based on the proposed biogenetic origins, a number of carbocationic intermediates are hypothesized to exist, albeit transiently, within the active site of the sesquiterpene synthase. researchgate.netsmolecule.com More stable, neutral intermediates are also likely to be involved. In the biosynthesis of terrecyclic acid, β-terrecyclene is a key isolatable intermediate produced by the terpene synthase TerA. researchgate.netnih.gov This intermediate is then further modified by downstream enzymes. researchgate.net For this compound, it is plausible that a similar quadrane hydrocarbon intermediate is first formed and then subjected to subsequent enzymatic modifications to install the ketone and exocyclic methylene (B1212753) functionalities. The identification and characterization of such intermediates, potentially through the knockout of genes encoding later-stage enzymes in the BGC, are crucial steps in fully elucidating the this compound biosynthetic pathway. nih.gov

The table below lists key molecules involved in the proposed biosynthesis of quadrane-type sesquiterpenes.

Compound NameRole in Biosynthesis
Farnesyl Pyrophosphate (FPP)Universal C15 precursor for all sesquiterpenoids. researchgate.netnih.gov
Humulyl CationInitial monocyclic carbocation intermediate in some proposed pathways. researchgate.net
Caryophyllenyl CationBicyclic carbocation intermediate formed from the humulyl cation. researchgate.net
β-TerrecycleneTricyclic hydrocarbon intermediate with the quadrane skeleton. researchgate.net
Isosuberosenol AA naturally occurring quadrane that supports the plausible biogenetic pathway. researchgate.net

Advanced Spectroscopic and Computational Methodologies for Suberosenone Structure Elucidation and Absolute Configuration Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. libretexts.org It provides unparalleled information regarding the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). wikipedia.org For a molecule with the complexity of Suberosenone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for a complete and accurate assignment of its structure. unesp.brnd.edu

The initial step in the structural analysis of this compound involves acquiring 1D NMR spectra, specifically ¹H and ¹³C NMR. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), spin-spin coupling interactions with neighboring protons (multiplicity), and the relative number of protons in each environment (integration). uvic.ca The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. Further information can be obtained from experiments like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. github.io

While 1D NMR provides fundamental data, the spectral complexity arising from overlapping signals in a molecule like this compound necessitates the use of 2D NMR experiments to establish definitive atomic connections. princeton.edu

¹H-¹H Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. github.iorsc.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks within the molecule and the assembly of molecular fragments. rsc.org

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹JCH coupling). This powerful experiment maps out all C-H single bonds in the molecule. princeton.edursc.org

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). github.iorsc.org By connecting the fragments identified through COSY and identifying connections involving quaternary carbons (which have no attached protons), the complete molecular framework can be constructed. princeton.edu

Total Correlation Spectroscopy (TOCSY) is similar to COSY but reveals correlations between all protons within a given spin system, not just those that are directly coupled. rsc.org This is particularly useful for identifying all protons belonging to a distinct molecular fragment, even if some intermediate couplings are very small.

The combined data from these experiments allow for the complete assignment of all proton and carbon resonances in this compound. Key HMBC correlations are instrumental in confirming the unique [5.5.6] tricyclic propellane core structure of the molecule.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
154.32.59 (m)
243.12.36 (dd, 11.0, 8.9), 2.13 (dd, 11.0, 8.9)
3205.1-
4134.1-
5167.37.21 (s)
635.62.19 (m), 1.78 (m)
740.52.05 (m), 1.95 (m)
850.41.83 (m)
935.61.74 (m), 1.58 (m)
1045.31.63 (m), 1.48 (m)
1154.3-
1222.31.12 (s)
1322.91.07 (s)
1429.80.96 (d, 6.7)
1529.90.94 (d, 6.7)

Note: NMR data is typically recorded in a deuterated solvent such as CDCl₃. Chemical shifts are referenced to the residual solvent signal. Data compiled from analogous synthetic structures and reported findings. mdpi.com

Natural product chemistry often contends with the challenge of isolating only minute quantities of a compound from its source. researchgate.net Traditional NMR spectroscopy may require milligram quantities of a sample to obtain high-quality data, especially for less sensitive experiments like ¹³C NMR or 2D correlations. Innovations in probe technology, particularly the development of microcryoprobes, have revolutionized the analysis of such mass-limited samples. uvic.ca

A microcryoprobe is a specialized NMR detector, typically for sample volumes of around 30 microliters, that is cryogenically cooled. orgchemboulder.com This cooling significantly reduces thermal noise in the detection electronics, leading to a dramatic increase in the signal-to-noise ratio—potentially by a factor of 4-5 compared to a standard 5mm room temperature probe. rsc.org This enhanced sensitivity means that high-quality 1D and 2D NMR spectra, sufficient for complete structure elucidation, can be acquired on samples weighing as little as a few hundred micrograms. researchgate.net This reduction in required sample mass by over an order of magnitude makes the structural analysis of rare natural products like this compound far more feasible. orgchemboulder.com

While solution-state NMR is the primary tool for the structural elucidation of soluble molecules like this compound, solid-state NMR (ssNMR) offers complementary capabilities. researchgate.net This technique analyzes samples in their solid form, making it invaluable for materials that are insoluble, amorphous, or difficult to crystallize. uni-saarland.de

In ssNMR, techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise lead to extremely broad, uninformative signals in a solid sample. hmdb.ca High-resolution ssNMR can provide information on the conformation of a molecule in its native solid state, which may differ from its conformation in solution. nih.gov It is also a powerful tool for studying polymorphism—the existence of multiple crystalline forms of a single compound—where each form can have different physical properties. Furthermore, ssNMR can be used to investigate the structure of complex biological assemblies and how a natural product might interact within a larger system, such as a protein binding site or a cell membrane. researchgate.netuni-saarland.de While not commonly reported for initial structure elucidation of compounds like this compound, ssNMR remains a potent technique for more advanced material characterization. nationalmaglab.org

Innovations in Microcryoprobe NMR for Sample-Limited Analysis

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is a critical component of structure elucidation, providing the molecular weight of the analyte and, through fragmentation, clues about its substructures. unesp.br

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of an unknown compound. Electrospray ionization (ESI) is a "soft" ionization technique that converts molecules in solution into gas-phase ions with minimal fragmentation. wikipedia.org This typically results in the observation of a prominent protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. hmdb.ca

HR-ESI-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z of these ions with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the calculation of a unique elemental formula. For this compound, an accurate mass measurement would distinguish its molecular formula, C₁₅H₂₂O₂, from other combinations of C, H, and O that might have the same nominal mass. For instance, the reported HRMS (ESI) data for a sodiated adduct of a related synthetic intermediate, C₁₄H₂₂O₂Na, was found at m/z 245.1517, which is in close agreement with the calculated value of 245.1521, confirming its formula. mdpi.com A similar analysis for this compound would provide definitive proof of its elemental composition.

Tandem mass spectrometry, or MS/MS, is a powerful technique for gaining structural information by analyzing the fragmentation patterns of a selected ion. In an MS/MS experiment, an ion of interest (the "precursor ion"), such as the molecular ion of this compound, is selected in the first stage of the mass spectrometer. unesp.br This precursor ion is then passed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller "product ions." The second stage of the mass spectrometer then analyzes the m/z ratios of these product ions.

The resulting fragmentation spectrum provides a fingerprint related to the molecule's structure. The masses of the neutral fragments that are lost can be inferred by the difference in mass between the precursor and product ions. youtube.com These fragmentation pathways are often predictable and can be used to confirm the presence of specific functional groups and structural motifs within the molecule, corroborating the structure proposed by NMR data. unesp.br

Integration with Computational Models for Fragmentation Prediction

The structural elucidation of complex molecules like this compound is greatly enhanced by tandem mass spectrometry (MS/MS), which provides detailed information about the molecule's fragmentation patterns. mdpi.com The process involves ionizing the molecule and then breaking the resulting ion into smaller fragments through collision-induced dissociation (CID). arxiv.org The resulting mass spectrum, a plot of fragment abundance versus their mass-to-charge ratio, serves as a structural fingerprint. kg.ac.rs

However, interpreting these fragmentation patterns can be challenging. Computational methods have emerged as powerful tools to predict these patterns in silico from a given chemical structure. nih.gov Probabilistic generative models, such as Competitive Fragmentation Modeling (CFM), utilize machine learning to learn the fragmentation process from extensive datasets. researchgate.net These models can predict MS/MS spectra for a candidate structure, which can then be compared against the experimental spectrum of an unknown compound like this compound to aid in its identification. researchgate.net

More recent advancements include geometric deep learning models like ICEBERG, which simulate the CID process to generate chemically plausible fragments and their relative intensities, taking into account factors like collision energy. researchgate.net Such in silico fragmentation tools can rank potential candidate structures by matching their predicted spectra against the experimental data, thereby facilitating the structural confirmation of intricate molecules. nih.govresearchgate.net These approaches model fragmentation as a series of bond-breaking events, creating a fragmentation graph or tree from which the final mass spectrum is predicted. arxiv.orgkg.ac.rs While quantum chemistry calculations can also be used for this purpose, they are often too computationally demanding for high-throughput analysis. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration (AC) of a chiral molecule is a critical and often challenging aspect of structural elucidation. capes.gov.br Chiroptical spectroscopic techniques, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for this purpose. researchgate.net The primary methods used are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). capes.gov.brnih.gov The power of these techniques has been significantly amplified by the development of computational methods, particularly Density Functional Theory (DFT), which can accurately predict the chiroptical properties of a molecule, allowing for a direct comparison between experimental and calculated data to assign the AC. researchgate.netcapes.gov.br

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pub While the two enantiomers of a chiral compound have identical UV-Vis absorption spectra, their ECD spectra are mirror images of each other. encyclopedia.pubnih.gov

For this compound, the determination of its absolute configuration was proposed through the use of ECD spectroscopy in conjunction with theoretical calculations. capes.gov.brnih.gov Although detailed experimental ECD spectra for this compound are not extensively published in the reviewed literature, studies on analogous compounds like Quadrone (B1207567) have demonstrated the power of comparing experimental ECD spectra with those predicted by Time-Dependent Density Functional Theory (TDDFT). capes.gov.brnih.gov This comparison allows for an unambiguous assignment of the absolute configuration. capes.gov.br Researchers have recommended further studies using ECD to definitively establish the absolute configuration of this compound. capes.gov.brnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the vibrational (infrared) analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. researchgate.net VCD provides detailed information about the stereochemical structure of a molecule in solution. researchgate.net A key advantage of VCD is that a molecule does not need to contain a chromophore, which is a requirement for ECD. bhu.ac.in

The application of VCD, coupled with DFT calculations, has been highlighted as a powerful strategy for determining the absolute configuration of natural products, including the family to which this compound belongs. capes.gov.bracs.org Studies have demonstrated that a comparison between the experimental VCD spectrum and the DFT-predicted spectrum for a specific enantiomer provides a reliable method for AC assignment. researchgate.netacs.org For this compound, while direct VCD spectral data is not provided in the cited sources, its potential for confirming the AC assigned by other methods has been strongly recommended by researchers in the field. capes.gov.brnih.gov

Optical Rotation (ORD) Measurements

Optical Rotation (OR) is the phenomenon where the plane of polarized light is rotated upon passing through a solution of a chiral compound. kud.ac.in The magnitude and sign (positive for dextrorotatory, negative for levorotatory) of this rotation are characteristic of the molecule's three-dimensional structure. kud.ac.injasco-global.com Optical Rotatory Dispersion (ORD) is the measurement of this optical rotation as a function of wavelength. bhu.ac.in

For this compound, the specific rotation at the sodium D-line, [α]D, was a key experimental parameter used in the determination of its absolute configuration. capes.gov.br By comparing the experimentally measured [α]D value with values calculated using TDDFT, the absolute configuration of this compound's tricyclic core was assigned. capes.gov.brnih.gov This approach has proven to be a robust method for stereochemical applications when accurate computational models are employed. acs.org

PropertyDescriptionApplication to this compound
Optical Rotation Rotation of the plane of polarized light by a chiral substance.The experimental specific rotation [α]D was measured and compared with calculated values to assign the absolute configuration. capes.gov.br
ORD Wavelength dependence of optical rotation.Provides more detailed structural information than single-wavelength measurements. jasco-global.com

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry has become an essential partner to experimental methods in the structural elucidation of natural products. capes.gov.br Theoretical models, especially those based on Density Functional Theory (DFT), allow for the prediction of various molecular properties, including spectroscopic and chiroptical data, with high accuracy. researchgate.netacs.org This predictive power is crucial for interpreting complex experimental results and for assigning the absolute configuration of chiral molecules like this compound. capes.gov.brmdpi.com

Density Functional Theory (DFT) Calculations for Chiroptical Properties (e.g., ECD, VCD, Optical Rotation)

The development of Density Functional Theory (DFT) and its time-dependent extension (TDDFT) has revolutionized the determination of absolute configurations. researchgate.netcapes.gov.br These quantum chemical methods allow for the accurate calculation of chiroptical properties such as ECD spectra, VCD spectra, and specific optical rotation for a given molecular structure. capes.gov.brcapes.gov.br

In the case of this compound, researchers performed TDDFT calculations to predict its specific rotation, [α]D. capes.gov.brnih.gov The process involves first finding the stable conformations of the molecule and then calculating the chiroptical properties for the most stable conformer or a Boltzmann-weighted average of several low-energy conformers. mdpi.com The calculated optical rotation was then compared to the experimental value. This comparison led to the assignment of the previously undetermined absolute configuration of this compound. capes.gov.brnih.gov The B3LYP functional is commonly used for these types of calculations. acs.orgmdpi.com The reliability of these assignments is significantly higher than older methods like Hartree-Fock/Self-Consistent Field (HF/SCF). acs.org The concerted use of DFT calculations for multiple chiroptical properties (ECD, VCD, and OR) is recommended to enhance the confidence in the stereochemical assignment. researchgate.netcapes.gov.brnih.gov

Theoretical Prediction and Validation of Spectroscopic Data

The structural elucidation of complex natural products like this compound is heavily reliant on the interplay between experimental spectroscopic data and high-level computational methods. nih.govresearchgate.net Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic properties with a high degree of accuracy. researchgate.netmdpi.com This approach allows for the theoretical generation of data for proposed structures, which can then be rigorously compared against experimental measurements to validate or refute structural hypotheses.

For this compound and its structural analogues, such as Quadrone, Suberosanone (B1245623), and Suberosenol A acetate (B1210297), theoretical predictions of chiroptical properties have been paramount in their characterization. capes.gov.bracs.org The primary methods employed involve Time-Dependent Density Functional Theory (TDDFT), a framework that extends DFT to excited states and allows for the calculation of properties like optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). capes.gov.bracs.org

The validation process involves a meticulous comparison of the calculated values with those obtained experimentally. For instance, the specific rotation [α]D is calculated for a proposed structure and compared directly to the value measured using a polarimeter. acs.org A close match between the sign and magnitude of the calculated and experimental values provides strong evidence for the correctness of the proposed structure and its absolute configuration. comporgchem.com In a key study, the specific rotations for this compound and related cytotoxic sesquiterpenes were calculated at the B3LYP/aug-cc-pVDZ level of theory using geometries optimized with the B3LYP/6-31G* method. acs.org The agreement, or discrepancy, between these theoretical values and the experimental data was crucial for the initial stereochemical assignments. acs.orgcomporgchem.com

The table below presents a comparison of the experimental specific rotation values with the theoretically calculated values for this compound and related compounds, demonstrating the validation of the computational approach.

CompoundNatural EnantiomerExperimental [α]DCalculated [α]DAssigned Absolute Configuration
Quadrone(-)-52.7 / -60.5-38.81R,2R,5S,8R,11R
This compound(+)+55.7+10.51R,2R,8R,11R
Suberosanone(-)-60.0-20.61R,2R,5S,8R,11R
Suberosenol A acetate(-)-110.0-220.81R,2R,4R,8R,11R

Data sourced from Stephens et al., 2006. capes.gov.bracs.org

Computational Modeling for Stereochemical Assignments

Computational modeling is a powerful extension of theoretical prediction, used to definitively assign the absolute configuration of chiral molecules. amanote.comresearchgate.net The absolute configuration describes the precise three-dimensional arrangement of atoms at a stereocenter, a concept fundamental to a molecule's biological activity. chemistrysteps.com For this compound, which possesses multiple stereocenters, determining the correct absolute configuration was a significant challenge that was addressed through computational chemistry. researchgate.net

The methodology relies on the fact that enantiomers (non-superimposable mirror images) rotate plane-polarized light in equal but opposite directions and exhibit mirror-image circular dichroism spectra. researchgate.net By calculating the chiroptical properties for a specific enantiomer, such as the (1R,2R,8R,11R) configuration of this compound, the result can be compared with the experimental data from the natural product. acs.org If the calculated and experimental properties match, the absolute configuration is assigned. If they are opposite, the absolute configuration is assigned to that of its enantiomer.

The following table illustrates how computational modeling was used to distinguish between the possible enantiomers of this compound and assign its absolute configuration.

CompoundEnantiomer ConfigurationCalculated [α]DExperimental [α]D of Natural IsolateConclusion
This compound1R,2R,8R,11R+10.5+55.7The natural isolate has the 1R,2R,8R,11R configuration.
1S,2S,8S,11S-10.5

Data sourced from Stephens et al., 2006. acs.org

Investigation of Biological Activities and Mechanisms of Action of Suberosenone

Cellular and Molecular Biological Activities

Cytotoxicity in In Vitro Cellular Models

Suberosenone has demonstrated notable cytotoxic effects against a range of human cancer cell lines, indicating its potential as an anticancer agent. nih.gov

HL-60 (Human Promyelocytic Leukemia): Hybrid compounds of suberosanone (B1245623) and purine (B94841) have shown cytotoxic activity against the HL-60 cancer cell line. researchgate.net Specifically, one of the five new suberosanone-purine hybrids, Subergorgine D, was found to be the most active, with an IC50 value of 14.3 μM. researchgate.net

A549 (Human Lung Carcinoma): this compound has exhibited cytotoxicity against A549 human lung adenocarcinoma cells. nih.gov The recorded ED50 value for this activity was 1.63 μg/mL. nih.gov

PC-3 (Human Prostate Cancer): While direct studies on this compound's cytotoxicity against PC-3 cells are not extensively detailed in the provided results, the broader class of triterpenes, to which this compound is related, has shown activity against this cell line. mdpi.com

The cytotoxic activity of this compound extends to other cancer cell lines as well, including those of glioblastoma, melanoma, and ovarian cancer. nih.gov

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Measurement Value Reference
HL-60 Human Promyelocytic Leukemia IC50 14.3 μM researchgate.net
A549 Human Lung Adenocarcinoma ED50 1.63 μg/mL nih.gov
SF-295 Glioblastoma ED50 0.03 μg/mL nih.gov
SF-539 Gliosarcoma ED50 0.002 μg/mL nih.gov
SNB-19 Glioblastoma ED50 0.006 μg/mL nih.gov
LOX Melanoma ED50 0.006 μg/mL nih.gov
M14 Melanoma ED50 0.010 μg/mL nih.gov
MALME.3M Melanoma ED50 0.008 μg/mL nih.gov
OVCAR.3 Ovarian ED50 0.003 μg/mL nih.gov

Antimicrobial Properties in Model Systems

In addition to its anticancer potential, this compound and its derivatives have demonstrated antimicrobial activity.

A study on suberosanone-purine hybrids revealed that one of the compounds exhibited potential antibacterial activity against both the Gram-positive bacterium Bacillus megaterium and the Gram-negative bacterium Escherichia coli. researchgate.net

The broader class of quadrane sesquiterpenes, which includes this compound, is recognized for its antimicrobial properties, suggesting potential applications in agriculture as natural pesticides. smolecule.com Diterpenes isolated from the gorgonian Alertigorgia sp., from which a dimer of this compound called alertenone (B1247071) was also identified, have shown antimicrobial activity against Gram-positive bacteria. acs.org

Mechanistic Studies at the Molecular and Cellular Levels

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research has begun to shed light on its interactions with biological targets and its influence on cellular processes.

Interactions with Biological Targets

The biological activity of this compound is attributed to its interaction with various molecular targets, including proteins and enzymes. smolecule.com While the precise interactions are still under investigation, it is believed that these interactions can involve the binding to specific proteins integral to cell signaling pathways. smolecule.com The unique tricyclic framework of this compound likely contributes to its distinct interaction profile with these biological targets. smolecule.com

Modulation of Cellular Processes and Signaling Pathways

The interaction of this compound with its biological targets can lead to the modulation of various cellular processes and signaling pathways. This interference with cellular processes is thought to be a key aspect of its cytotoxic effects on cancer cells. smolecule.com For instance, the regulation of transcription and cell survival are cellular processes that can be modulated by compounds that interact with proteins like SIRT1, which is involved in deacetylating transcription factors such as the RelA/p65 subunit of NF-κB. embopress.org The acetylation and deacetylation of histone and non-histone proteins are fundamental to a myriad of cellular functions, including transcription, autophagy, and mitosis. nih.govberkeley.edu

Enzyme Inhibition Profiles

Enzyme inhibition is another mechanism through which this compound may exert its biological effects. smolecule.com Some analogs of this compound have been screened for their enzyme inhibitory activity. researchgate.net For example, aflavinine analogs, which share some structural similarities, have shown inhibitory activity against α-glucosidase and a good binding affinity with NPC1L1. researchgate.net This suggests that this compound and its derivatives may have the potential to inhibit specific enzymes involved in disease pathways.

In Vivo Efficacy Studies in Non-Human Animal Models

The evaluation of a compound's efficacy in a living organism is a critical step in preclinical research. For this compound, a tricyclic sesquiterpene isolated from the gorgonian Alertigorgia sp., in vivo studies have been conducted to assess its potential as an anticancer agent. researchgate.netresearchgate.net These investigations have primarily utilized the hollow-fiber assay, a model designed for the initial in vivo screening of compounds.

Hollow-Fiber Assay Models for Growth Inhibition

The hollow-fiber assay is an in vivo method that allows for the simultaneous evaluation of a compound's activity against multiple cancer cell lines within a single host animal, typically a mouse. e-crt.orgclue.iotechnologynetworks.com In this assay, cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted at different sites in the animal, commonly subcutaneously and intraperitoneally. This methodology provides a bridge between in vitro cytotoxicity assays and more complex xenograft models. e-crt.orgtechnologynetworks.com

A key study investigating the in vivo activity of this compound employed this hollow-fiber assay. researchgate.netresearchgate.net In this research, this compound was tested against a panel of six human tumor cell lines. The results indicated that the compound exhibited a degree of growth inhibition against two of the six cell lines tested. researchgate.netresearchgate.netscielo.br

Interactive Data Table: Summary of this compound Hollow-Fiber Assay Findings

ParameterFinding
Assay Type In Vivo Hollow-Fiber Assay
Compound Tested This compound
Number of Cell Lines 6
Active Against 2 of 6 cell lines
Growth Inhibition Data Qualitative evidence of some growth inhibition
Specific Cell Lines Not specified in available literature
Quantitative Inhibition Not specified in available literature

Design, Synthesis, and Structure Activity Relationship Sar Studies of Suberosenone Derivatives and Analogues

Systematic Structural Modifications of the Suberosenone Scaffold

Systematic modifications of the this compound scaffold have been pursued to generate novel compounds with potentially enhanced or modulated biological profiles. These modifications primarily target key functional groups and the core ring structure.

One notable approach involves the creation of hybrid molecules. For instance, a series of suberosanone-purine hybrids have been synthesized. These compounds merge the suberosanone (B1245623) moiety with a purine (B94841) alkaloid through different C(6)-N bridges. The investigation into these hybrids aims to explore the synergistic effects or novel activities arising from the combination of these two distinct pharmacophores.

Additionally, the naturally occurring analogues of this compound represent structural variations that provide insight into key modification sites. The quadrane family includes compounds with variations at the C-2 and C-6 positions, such as the presence of hydroxyl groups in suberosenol A and suberosenol B, and their corresponding acetate (B1210297) esters. rsc.orgresearchgate.net The oxidation state of the core structure and the nature of substituents are key areas for synthetic modification to probe their influence on bioactivity. Ring A-opened derivatives, such as isishippuric acids A and B, represent more drastic modifications of the scaffold, highlighting the chemical diversity accessible from this natural product family. rsc.orgresearchgate.net

Synthesis of Related Quadrane Natural Products and Semi-Synthetic Analogues (e.g., Suberosenol A acetate, Alertenone)

The synthesis of naturally occurring analogues and the creation of semi-synthetic derivatives are fundamental to building a comprehensive SAR profile for the this compound class.

Suberosenol A acetate: This compound is a naturally occurring quadrane sesquiterpene found in soft corals like Isis hippuris. rsc.orgresearchgate.net Its synthesis can be achieved through the acetylation of its precursor, suberosenol A. This standard esterification reaction involves treating the hydroxyl group of suberosenol A with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base. This transformation converts the alcohol into its more lipophilic acetate ester, a common strategy to alter a compound's pharmacokinetic properties.

Alertenone (B1247071): This compound is a natural product identified as a dimer of this compound. tandfonline.compageplace.descielo.br Its formation occurs via an intermolecular Michael addition reaction between two molecules of (+)-suberosenone. rsc.orgresearchgate.net This dimerization process links two this compound units, creating a much larger molecule with a significantly different three-dimensional shape and chemical properties compared to the monomeric parent compound. The semi-synthesis of alertenone can be accomplished by mimicking this natural reaction in the laboratory.

Correlation between Structural Features and Biological Activity Profiles

The correlation between the structural features of this compound derivatives and their biological activities reveals critical insights for rational drug design. Cytotoxicity against various cancer cell lines is a key activity that has been evaluated for this class of compounds.

A striking example of a structure-activity relationship is seen when comparing this compound to its dimer, alertenone. This compound exhibits potent cytotoxic activity against a range of cancer cell lines, including non-small cell lung, CNS, melanoma, ovarian, and breast cancer cell lines, with IC50 values in the nanomolar to low micromolar range. In stark contrast, alertenone is reported to be virtually devoid of cytotoxicity. tandfonline.com This dramatic loss of activity upon dimerization strongly suggests that the specific three-dimensional structure and the presence of the reactive α,β-unsaturated ketone (a Michael acceptor) in the monomeric form are crucial for its potent cytotoxic effects.

Further SAR insights come from comparing other naturally occurring quadranes. Suberosenol A, suberosenol B, suberosanone, and suberosenol A acetate all demonstrate significant cytotoxicity. However, subergorgic acid, another related compound, is largely inactive. This indicates that the core tricyclic quadrane skeleton is a key determinant of activity, but modifications, such as the opening of one of the rings to form a carboxylic acid, can lead to a complete loss of cytotoxic potential.

The suberosanone-purine hybrids also provide valuable SAR data. Biological testing of these hybrids revealed that their cytotoxic activity is influenced by the specific purine attached and the nature of the linkage to the suberosanone core. For instance, one specific hybrid, compound 4, was found to be the most active against the HL-60 cancer cell line, demonstrating that conjugating the suberosanone scaffold with other bioactive moieties can produce compounds with significant and selective activity.

CompoundKey Structural FeatureReported Biological Activity (Cytotoxicity)
This compoundMonomeric quadrane with α,β-unsaturated ketonePotent activity against multiple cancer cell lines
AlertenoneDimer of this compoundPractically devoid of cytotoxic activity
Suberosenol A AcetateQuadrane with acetate groupSignificant cytotoxicity
Suberosanone-Purine Hybrid (Compound 4)Suberosanone scaffold linked to a purine moietyActive against HL-60 cancer cell line (IC50 = 14.3 μM)
Subergorgic AcidRing-opened quadrane derivative (carboxylic acid)Largely inactive

Computational Approaches in SAR Analysis (e.g., QSAR, 3D-QSAR)

Computational methods are powerful tools for elucidating the complex relationships between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are particularly valuable in drug design. rsc.org These methods aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. science.govnih.gov

For the broader class of sesquiterpenoids, 3D-QSAR models have been successfully developed to understand their activity profiles. nih.govresearchgate.net These studies, often using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown that a combination of factors—including molecular shape, branching, symmetry, and the presence of electronegative fragments—can modulate biological activities such as hepatoprotection. nih.govresearchgate.net Other studies on sesquiterpene lactones using Hologram QSAR (HQSAR) have confirmed that the presence and position of reactive groups, such as α,β-unsaturated carbonyls, are fundamental to their biological effects, which is consistent with observations for this compound. nih.govnih.gov

While extensive QSAR models specifically for this compound derivatives are not widely published, computational chemistry has been applied to this family of molecules. For example, Density Functional Theory (DFT) calculations of chiroptical properties like optical rotation and electronic circular dichroism have been instrumental in determining the absolute configurations of this compound, suberosanone, and suberosenol A acetate. science.gov Such computational studies are foundational for any structure-based design effort. mdpi.com

The principles derived from QSAR studies on related sesquiterpenoids can guide the future design of this compound analogues. nih.govresearchgate.net By modeling how steric, electrostatic, and hydrophobic fields influence activity, researchers can prioritize the synthesis of new derivatives with a higher probability of success. Future work could involve developing specific 3D-QSAR models for the quadrane scaffold to visualize the favorable and unfavorable regions for substitution, thereby accelerating the discovery of more potent and selective agents.

Future Research Directions and Potential Academic Applications of Suberosenone

Further Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthetic pathway of Suberosenone remains largely uncharacterized. As a complex secondary metabolite, its formation involves a series of specific enzymatic reactions. Future research should prioritize the identification and characterization of the enzymes responsible for its synthesis. The genes encoding these enzymes are likely located together in a biosynthetic gene cluster (BGC) within the genome of the source organism or its symbiotic microbes. Identifying this BGC is a critical first step.

Understanding the regulatory mechanisms that control this compound production is equally important. In many organisms, the synthesis of secondary metabolites is tightly controlled and often triggered by specific environmental or developmental cues. uomustansiriyah.edu.iqnih.gov Research should investigate the regulatory networks governing the this compound BGC. This could involve studying transcription factors that activate or repress gene expression and exploring signaling pathways that respond to external stimuli. mdpi.com Key mechanisms likely involved, which are common in microbial and plant biosynthetic pathways, include:

End-product Repression: The final product, this compound, may inhibit the activity of the first enzyme in its own biosynthetic pathway, a form of feedback inhibition that prevents over-accumulation. uomustansiriyah.edu.iq

Enzyme Induction: The presence of specific precursor molecules or external chemical signals could induce the expression of the biosynthetic genes. uomustansiriyah.edu.iq

Post-translational Modification: The activity of key biosynthetic enzymes, such as terpene cyclases or modifying enzymes like cytochrome P450s, could be regulated through processes like phosphorylation, which can switch enzyme activity on or off in response to cellular signals. nih.gov

Investigating these aspects will not only demystify how this complex natural product is made but could also pave the way for its biotechnological production through heterologous expression in more easily cultured organisms.

Development of Advanced Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis

While total syntheses of this compound and related compounds have been achieved, these routes are often lengthy and not suitable for producing large quantities. researchgate.netresearchgate.net A significant area for future research is the development of more efficient and scalable synthetic strategies. This could involve exploring novel catalytic methods, flow chemistry, or electrochemical synthesis to improve yields and reduce the number of steps required. rsc.org

Beyond scalable production, the this compound scaffold is an ideal candidate for Diversity-Oriented Synthesis (DOS). DOS is a powerful strategy used in medicinal chemistry to efficiently generate libraries of structurally diverse small molecules from a common starting point. cam.ac.uknih.gov Applying DOS to the this compound core could produce a wide range of analogs with modified properties. nih.gov This approach deliberately introduces diversity in three key areas:

Appendage Diversity: Modifying the substituents attached to the core skeleton.

Stereochemical Diversity: Creating different stereoisomers of the molecule.

Skeletal Diversity: Altering the core ring structure itself through strategic reactions. cam.ac.uk

A DOS approach would enable a systematic exploration of the structure-activity relationship (SAR) for this compound's cytotoxicity, potentially leading to the discovery of new compounds with enhanced potency or novel biological activities. nih.govontosight.ai

Table 1: Proposed Diversity-Oriented Synthesis (DOS) Strategy for this compound Analogs

Type of Diversity Synthetic Goal Example Modification on this compound Scaffold Potential Outcome
Appendage Diversity Modify functional groups Introduction of different alkyl or aryl groups at various positions; alteration of the ketone functionality. Identify key groups for biological activity; modulate solubility and metabolic stability.
Stereochemical Diversity Generate stereoisomers Use of stereoselective catalysts to produce alternative enantiomers or diastereomers of synthetic intermediates. researchgate.net Determine the optimal 3D configuration for target binding; discover stereospecific effects.

| Skeletal Diversity | Alter the tricyclic core | Employing ring-rearrangement, expansion, or contraction reactions to create novel polycyclic frameworks from a late-stage synthetic intermediate. cam.ac.uk | Discover entirely new molecular scaffolds with potentially different biological targets or functions. |

Deepening Understanding of Molecular Mechanisms Through Omics-Based Approaches and Proteomics

The precise molecular mechanism behind this compound's cytotoxic activity is unknown. Modern "omics" technologies offer a powerful, unbiased approach to uncover these mechanisms by providing a holistic view of cellular responses. nih.govresearchgate.net By treating cell lines (e.g., cancer cells) with this compound and analyzing the global changes in genes, proteins, and metabolites, researchers can identify the pathways it perturbs.

Proteomics, the large-scale study of proteins, is particularly well-suited for this task. frontiersin.orgresearchgate.net A typical proteomics experiment would involve comparing the protein profiles of this compound-treated cells with untreated control cells. This can reveal which proteins are up- or down-regulated, identify specific protein targets that this compound may bind to, and map out the signaling pathways that are activated or inhibited. nih.govmdpi.com Such studies could pinpoint whether this compound induces cell death through apoptosis, necrosis, or other mechanisms and identify the key protein players involved.

Table 2: Application of Omics Technologies to Elucidate this compound's Mechanism of Action

Omics Technology Primary Molecules Analyzed Potential Insights for this compound Research Reference
Transcriptomics RNA transcripts Identify which genes are turned on or off in response to this compound, revealing the initial transcriptional response and affected signaling pathways. humanspecificresearch.orgnih.gov
Proteomics Proteins Quantify changes in protein abundance, identify post-translational modifications, and pinpoint direct protein binding partners to uncover cellular targets and mechanisms. frontiersin.orgnih.gov
Metabolomics Metabolites (small molecules) Analyze changes in cellular metabolism to determine if this compound disrupts key metabolic processes like energy production or biosynthesis. nih.govhumanspecificresearch.org

| Integrative Multi-Omics | Combined analysis of data | Construct comprehensive models of this compound's effect on the cell, linking gene expression changes to protein function and metabolic output for a full systems-level understanding. | nih.govmdpi.com |

Exploration of Ecological Roles and Chemoecological Interactions

In nature, secondary metabolites like this compound are rarely produced without a purpose. For sessile marine invertebrates like the gorgonian Subergorgia suberosa, which lack physical defenses, chemical compounds are a primary means of survival. scielo.br It is highly probable that this compound plays a crucial ecological role. Future research should focus on testing specific chemoecological hypotheses.

Given the known biological activities of metabolites from related organisms, this compound could function as:

An Antifeedant: Deterring predation from fish and other marine animals. scielo.br

An Antifouling Agent: Preventing the settlement and growth of larvae, bacteria, and other organisms on the coral's surface. nio.res.in

An Allelopathic Compound: Inhibiting the growth of nearby competing corals or other organisms.

These hypotheses can be tested through controlled laboratory and field experiments. For example, incorporating this compound into artificial food pellets can be used in feeding assays with reef fish, while coating surfaces with the compound can be used to assess its ability to inhibit the settlement of barnacle or bryozoan larvae. nio.res.in Understanding these ecological functions provides insight into the chemical strategies that enable organisms to thrive in competitive marine environments. pherobase.com

Conceptual Advances in Natural Product Drug Discovery Beyond Direct Therapeutic Applications

While many natural products are pursued as potential drugs, their value to science extends far beyond direct therapeutic use. nih.govmdpi.comscirp.org this compound's unique and complex structure makes it a valuable chemical entity for advancing drug discovery concepts. researchgate.net

One key application is its use as a molecular scaffold. The tricyclic core of this compound is a pre-validated biological structure that can serve as an inspiration for the synthesis of new compound libraries, as discussed under Diversity-Oriented Synthesis. nih.govnih.gov This approach uses nature's solutions as a starting point to explore new regions of "chemical space," potentially leading to compounds with entirely different therapeutic applications.

Furthermore, natural products are critical tools for chemical biology, where they are used as molecular probes to study complex biological processes. cam.ac.uk Even if this compound itself does not become a clinical drug, its ability to interact with specific cellular components makes it a valuable tool for dissecting the biology of processes like cell division or apoptosis.

Novel Research Tool Development Based on this compound's Biological Activities

Building on its potential as a chemical probe, this compound can be actively developed into a dedicated research tool. insight7.iocusabio.com Its defined cytotoxic activity provides a reliable starting point for creating such tools. For instance, if the specific molecular target of this compound is identified (e.g., through proteomics), a "tagged" version of the molecule could be synthesized. This might involve attaching a fluorescent dye or a biotin (B1667282) molecule, creating a probe that allows researchers to:

Visualize the location of its target protein within a cell using microscopy.

Isolate and identify the target protein from a complex mixture of cellular proteins.

Develop high-throughput screening assays to find other molecules that bind to the same target.

Such a tool would be invaluable for basic research into the function of its target protein and the pathways it regulates. In this context, this compound would transition from being the subject of study to a tool that facilitates new discoveries.

Q & A

Q. How is Suberosenone structurally characterized, and what spectroscopic methods are essential for its identification?

this compound, a tricyclic sesquiterpene of the quadrone class, is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key steps include:

  • 1D/2D NMR : Assigning proton (¹H) and carbon (¹³C) signals to map the tricyclic skeleton and substituents. For example, the 1D TOCSY experiment was critical in resolving overlapping signals for alertenone, a dimer of this compound .
  • High-resolution MS : Confirming molecular formula via exact mass analysis.
  • X-ray crystallography (if feasible): Resolving absolute stereochemistry.

Q. What experimental approaches are used to evaluate this compound’s cytotoxic activity in vitro?

Bioassay-guided fractionation is a standard method, as demonstrated in the isolation of this compound from Alertigorgia sp. . Key steps include:

  • Cell line screening : Testing against panels (e.g., NCI-60) to identify sensitivity.
  • Dose-response assays : Establishing IC₅₀ values (e.g., this compound inhibited tumor cell growth in a hollow-fiber assay ).
  • Control compounds : Comparing activity to known cytotoxic agents (e.g., doxorubicin).

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

  • Detailed protocols : Document solvent systems, chromatography conditions, and spectroscopic validation steps.
  • Purity validation : Use HPLC-MS to confirm >95% purity.
  • Reference standards : Cross-check NMR/MS data with published spectra .

Advanced Research Questions

Q. What mechanistic hypotheses explain the loss of cytotoxicity in this compound dimers (e.g., alertenone)?

Alertenone, a dimer of this compound, showed no cytotoxicity below 35 µg/mL, unlike its monomer . Methodological approaches to study this include:

  • Molecular docking : Comparing binding affinity of monomer vs. dimer to targets like tubulin or kinases.
  • Metabolic stability assays : Testing whether dimerization reduces cellular uptake or increases efflux.
  • Transcriptomics : Identifying differentially expressed genes in cells treated with both compounds.

Q. How can contradictory results in this compound’s bioactivity across studies be systematically addressed?

Contradictions may arise from variations in assay conditions, cell lines, or compound purity. To resolve these:

  • Meta-analysis : Compare datasets using PRISMA guidelines, focusing on variables like cell type (e.g., adherent vs. suspension) or incubation time .
  • Standardized protocols : Adopt consensus assays (e.g., MTT vs. ATP-based viability tests).
  • Inter-laboratory validation : Collaborate to replicate key findings.

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

  • Synthetic modification : Introduce functional groups (e.g., hydroxylation, acetylation) to the tricyclic core.
  • In silico modeling : Use QSAR tools to predict bioactivity and prioritize compounds for synthesis.
  • Pharmacophore mapping : Identify critical moieties (e.g., α,β-unsaturated ketone) responsible for cytotoxicity.

Q. How should researchers design in vivo studies to evaluate this compound’s antitumor potential?

  • Hollow-fiber assays : Preclinical models that test compound efficacy across multiple cell lines in vivo, as used for this compound .
  • Orthotopic xenografts : Mimic tumor microenvironment complexity.
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS.

Methodological and Analytical Considerations

What criteria should guide the formulation of hypothesis-driven research questions on this compound?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Explore understudied mechanisms (e.g., immunomodulatory effects).
  • Feasibility : Ensure access to sufficient biomass for isolation or synthetic routes.
  • Relevance : Align with gaps in sesquiterpene pharmacology .

Q. How can researchers optimize data presentation for studies involving this compound?

  • Tables : Include IC₅₀ values, spectroscopic data (δH, δC), and statistical significance (p-values).
  • Figures : Use dose-response curves, SAR schematics, and molecular interaction diagrams.
  • Reproducibility : Share raw spectra and assay protocols in supplementary materials .

Q. What ethical and practical challenges arise in sourcing this compound from marine organisms?

  • Sustainability : Address overharvesting of gorgonians via aquaculture or synthetic biology approaches.
  • Biodiversity compliance : Follow Nagoya Protocol guidelines for accessing genetic resources.
  • Collaboration : Partner with marine ecologists to assess environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.